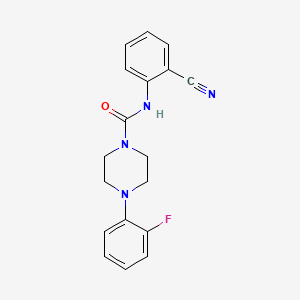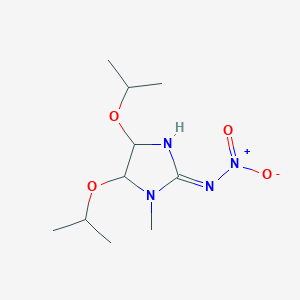
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2009 as a potential treatment for various neurological disorders, including epilepsy, addiction, and anxiety. CPP-115 has been extensively studied in the past decade, and its unique properties have made it an attractive candidate for scientific research.
作用機序
The mechanism of action of N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is primarily based on its ability to inhibit GABA-transaminase. This enzyme is responsible for breaking down GABA into other metabolites, which can lead to a decrease in GABA levels in the brain. By inhibiting GABA-transaminase, N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide increases the levels of GABA, which has a calming effect on the brain and reduces the risk of seizures.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability and seizure activity. N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may have implications for its use in the treatment of addiction and depression.
実験室実験の利点と制限
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied, and its properties are well understood. However, there are also limitations to its use. N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain stable levels in the body.
将来の方向性
There are several future directions for research on N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide. One potential application is in the treatment of drug addiction. N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been shown to increase the levels of dopamine in the brain, which may reduce the craving for drugs. Another potential application is in the treatment of anxiety disorders. N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been shown to have anxiolytic effects in animal models, which may translate to humans. Additionally, N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to explore these potential applications.
合成法
The synthesis of N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide involves several steps, starting with the reaction of 2-fluorobenzonitrile with piperazine in the presence of a base. The resulting intermediate is then reacted with 2-cyanobenzoyl chloride to yield N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide. The entire synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent inhibitor of the enzyme GABA-transaminase, which plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-transaminase, N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability and seizure activity.
特性
IUPAC Name |
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-6-2-4-8-17(15)22-9-11-23(12-10-22)18(24)21-16-7-3-1-5-14(16)13-20/h1-8H,9-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCVVVIWTJQQDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-imidazol-1-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6071610.png)
![[2-({3-[(4-bromobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6071622.png)
![isopropyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6071626.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6071637.png)
![4-({[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6071642.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B6071658.png)
![2-[2-amino-1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6071663.png)
![N,N-dimethyl-1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinamine](/img/structure/B6071666.png)
![3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6071673.png)

![3-[(acetyloxy)methyl]-7-({5-[(3-methyl-4-nitrophenoxy)methyl]-2-furoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6071682.png)
![4-[4-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B6071692.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
![2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)